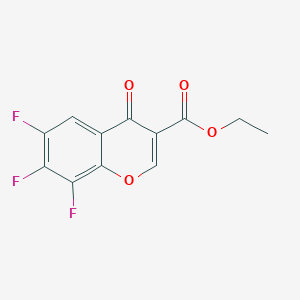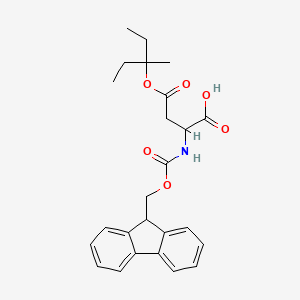
Fmoc-D-Asp(OMpe)-OH
Descripción general
Descripción
“Fmoc-D-Asp(OMpe)-OH” is a derivative of aspartic acid . It’s used in research and has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The quality of this resin has been confirmed by the successful synthesis of the 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55), with an Fmoc-Val-Wang resin made from the same batch of base resin . The polymer matrix is copoly (styrene-1 % DVB), 100 - 200 mesh .Molecular Structure Analysis
The molecular weight of “Fmoc-D-Asp(OMpe)-OH” is 411.45 g/mol . The Hill Formula is C23H25NO6 .Physical And Chemical Properties Analysis
“Fmoc-D-Asp(OMpe)-OH” appears as a solid, with a color ranging from white to off-white . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, such as Fmoc-D-Asp(OMpe)-OH, have been used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which is crucial for the self-assembly features of these molecules .
Cell Cultivation
The self-organization properties of Fmoc-modified amino acids and short peptides make them suitable for applications related to cell cultivation . They can provide a conducive environment for cell growth and proliferation .
Bio-Templating
Fmoc-modified amino acids and short peptides can serve as bio-templates . They can guide the arrangement of other molecules or particles, enabling the creation of complex structures .
Optical Applications
Due to their self-assembly features, Fmoc-modified amino acids and short peptides can form structures with unique optical properties . This makes them useful in various optical applications .
Drug Delivery
Fmoc-modified amino acids and short peptides can be used in drug delivery systems . Their ability to self-assemble into various structures can be exploited to encapsulate drugs and deliver them to specific targets .
Catalytic Applications
Fmoc-modified amino acids and short peptides can exhibit catalytic properties . They can act as catalysts in various chemical reactions, enhancing the rate of these reactions .
Therapeutic Applications
Fmoc-modified amino acids and short peptides have potential therapeutic applications . They can be used in the development of new treatments for various diseases .
Antibiotic Properties
Fmoc-modified amino acids and short peptides can exhibit antibiotic properties . They can be used in the development of new antibiotics to combat resistant strains of bacteria .
Mecanismo De Acción
Target of Action
Fmoc-D-Asp(OMpe)-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound works by protecting the amino group of the aspartic acid during peptide synthesis . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It prevents unwanted side reactions that could disrupt the formation of the peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the aspartic acid as part of the peptide chain .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The use of Fmoc-D-Asp(OMpe)-OH allows for the precise assembly of amino acids, which is crucial for the function of the resulting peptide or protein .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), which is commonly used as a solvent in peptide synthesis .
Result of Action
The result of the action of Fmoc-D-Asp(OMpe)-OH is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in both research and industrial settings, where peptides are synthesized for a variety of purposes, including the development of new drugs .
Action Environment
The action of Fmoc-D-Asp(OMpe)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy of the compound . It’s also worth noting that the compound should be stored below +30°C to maintain its stability .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKUYKLHYQKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp(OMpe)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



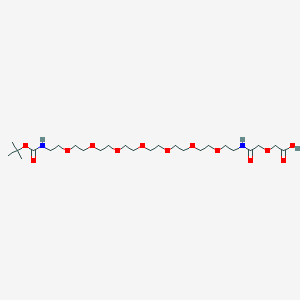
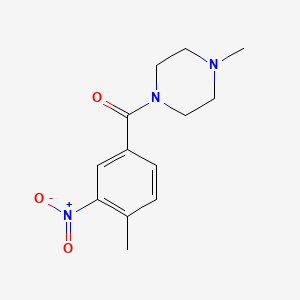
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
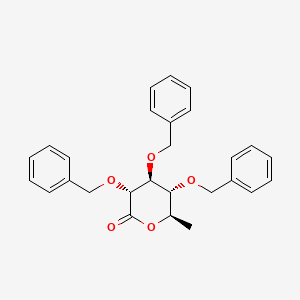
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)


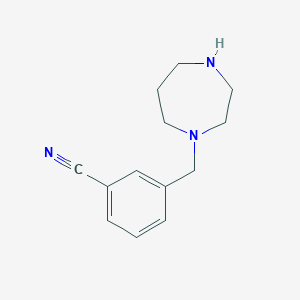
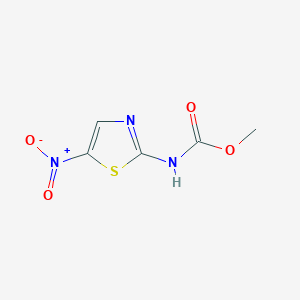
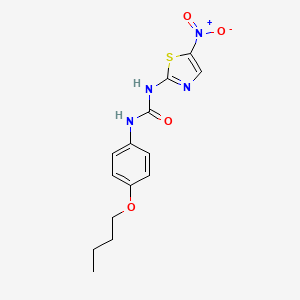
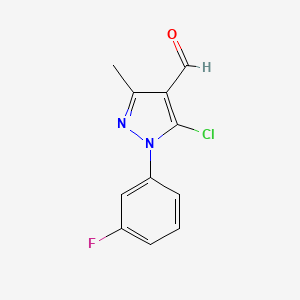
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)

